molecular formula C6H7NO3 B2967930 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde CAS No. 1785043-38-0

3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde

Cat. No. B2967930
CAS RN: 1785043-38-0
M. Wt: 141.126
InChI Key: MBWGKYJSBPCIFM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, structural formula, and possibly its common uses or roles in certain reactions .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity .

Scientific Research Applications

Molecular and Electronic Analysis

The compound 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde, though not directly mentioned, seems to be related to compounds studied for their electronic properties. For instance, a study by Beytur and Avinca (2021) explored the electronic, nonlinear optical properties, and molecular electrostatic potentials of related heterocyclic compounds, which can be considered relevant in the context of molecular electronics and materials science (Beytur & Avinca, 2021).

Synthesis and Protective Group Evaluation

Research by Riess et al. (1998) evaluated protective groups for related compounds like 3-hydroxyisoxazole-5-carbaldehyde. This study is significant for understanding how to manipulate such compounds for various synthetic applications, including the synthesis of CNS-active amino acids (Riess et al., 1998).

Synthesis of Substituted Derivatives

Journet et al. (2001) explored the synthesis of variously substituted derivatives related to the compound of interest. Their work contributes to the understanding of how to effectively synthesize structurally similar compounds, potentially for pharmaceutical or material science applications (Journet et al., 2001).

Catalytic Applications

Research has also been conducted into the catalytic applications of similar compounds. For example, a study focused on a Rhodium-catalyzed heterocycloaddition route, which includes the use of 1,3-oxazoles as building blocks in natural products synthesis. This indicates potential applications in synthetic chemistry and drug development (Connell et al., 1993).

Antimicrobial and Anticancer Applications

Compounds structurally similar to 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde have been evaluated for their antimicrobial and anticancer properties. For instance, Bhat et al. (2016) synthesized compounds for their in vitro anti-bacterial and anti-fungal activities (Bhat et al., 2016). Additionally, Holla et al. (2003) researched the anticancer activity of certain derivatives, suggesting potential pharmacological applications (Holla et al., 2003).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound .

properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-4-5-2-6(3-8)10-7-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWGKYJSBPCIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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